

# Introduction to Fluid Inclusion Studies in Cu-U Ore Systems

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## Compound of Interest

Compound Name: Copper;uranium

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Fluid inclusions are microscopic pockets of fluid trapped within minerals during their formation or subsequent healing of fractures.<sup>[1]</sup> In the context of Cu-U ore systems, they are invaluable for deciphering the genetic models of ore deposition. These systems are often characterized by complex fluid histories involving multiple fluid sources, mixing, and fluid-rock interactions. The study of fluid inclusions allows for the direct characterization of the ore-forming brines, which are often saline and can be enriched in both copper and uranium.

Key questions addressed by fluid inclusion studies in Cu-U deposits include:

- What were the temperatures and pressures of ore formation?
- What was the salinity and chemical composition of the ore-forming fluids?
- What were the sources of the fluids and the metals?
- What mechanisms triggered the precipitation of copper and uranium minerals?

## Data Presentation: Quantitative Insights into Ore-Forming Fluids

The following tables summarize quantitative data from fluid inclusion studies of various copper-uranium deposits. This data provides a basis for comparing the physicochemical conditions of different ore systems.

Table 1: Microthermometric Data from Fluid Inclusions in Copper-Uranium Deposits

Deposit Type / Name	Host Mineral	Inclusion Type	Homogenization Temperature (°C)	Salinity (wt% NaCl equiv.)	Reference
Unconformity-Related Uranium (Athabasca Basin)	Quartz	NaCl-rich brine	180 ± 30	25 - 40	<a href="#">[2]</a> <a href="#">[3]</a>
Quartz	CaCl <sub>2</sub> -rich brine	120 ± 30	25 - 40	<a href="#">[2]</a> <a href="#">[3]</a>	
Drusy Quartz	Liquid-dominated biphasic	90 - 157	23.4 - 31.1	<a href="#">[4]</a>	
IOCG (Olympic Dam, Australia)	Quartz	Stratabound Mineralization	Avg. 165	~7	<a href="#">[5]</a>
Quartz	Transgressive Mineralization	Avg. 240	~7	<a href="#">[5]</a>	
Murphy Inlier, Australia (Uranium Deposits)	Quartz	Type B (aqueous)	Mode at 190	Dilute to ~30 (NaCl or CaCl <sub>2</sub> )	<a href="#">[6]</a>
Quartz	Type C (multiphase)	Mode at 235	Dilute to ~30 (NaCl or CaCl <sub>2</sub> )	<a href="#">[6]</a>	
Murphy Inlier, Australia (Copper Deposits)	Quartz	Type B (aqueous)	Mode at 120	Dilute to ~25 (NaCl or CaCl <sub>2</sub> )	<a href="#">[6]</a>

Quartz	Type C (multiphase)	Mode at 170	Dilute to ~25 (NaCl or CaCl <sub>2</sub> )	[6]
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Table 2: Chemical Composition of Fluid Inclusions from LA-ICP-MS Analysis in Unconformity-Related Uranium Deposits (Athabasca Basin)

Element	NaCl-rich Brine (ppm)	CaCl <sub>2</sub> -rich Brine (ppm)	Reference
Na	High	Low	[2][3]
Ca	Low	High	[2][3]
Mg	Moderate	High	[2][3]
K	Moderate	Low	[2][3]
U	Variable, can be significant	Generally higher than NaCl-rich brine	[2][3]
Cu	Variable	Variable	[2][3]
Pb	Variable	Variable	[2][3]
Zn	Variable	Variable	[2][3]

## Experimental Protocols

A rigorous and systematic approach is essential for obtaining reliable data from fluid inclusion studies. The following sections outline the key experimental methodologies.

### Sample Preparation

Proper sample preparation is critical to preserve the integrity of fluid inclusions.

- **Initial Screening:** Routine thin sections are first examined using a transmitted light microscope to identify the abundance, types, and distribution of fluid inclusions.

- **Wafer Preparation:** Doubly polished wafers, typically 100-300  $\mu\text{m}$  thick, are prepared from representative samples.<sup>[7]</sup> Care must be taken to avoid overheating or mechanical stress during cutting and polishing, which could lead to the decrepitation or stretching of inclusions.<sup>[2]</sup>
- **Cleaning:** The polished wafers are thoroughly cleaned with appropriate solvents (e.g., ethanol, acetone) to remove any contaminants from the surface.

## Microthermometry

Microthermometry is the fundamental technique used to determine the homogenization temperature ( $T_h$ ) and salinity of fluid inclusions.

- **Instrumentation:** A heating-freezing stage (e.g., Linkam THMSG600) mounted on a petrographic microscope is used.<sup>[8][9]</sup> The stage must be calibrated using synthetic fluid inclusion standards with known phase transition temperatures.<sup>[8]</sup>
- **Freezing Runs:**
  - The sample is cooled to cryogenic temperatures (around -100 to -120°C) to freeze the fluid inclusion.
  - The sample is then slowly heated at a controlled rate (e.g., 0.1-0.2°C/min) near phase transitions.<sup>[8]</sup>
  - The temperature of the first ice melting (eutectic temperature,  $T_e$ ) provides information on the salt system (e.g.,  $\text{H}_2\text{O}$ -NaCl,  $\text{H}_2\text{O}$ - $\text{CaCl}_2$ ).
  - The final ice melting temperature ( $T_m$ ) is recorded and used to calculate the salinity of the aqueous fluid, typically expressed as weight percent NaCl equivalent.
- **Heating Runs:**
  - The sample is heated at a controlled rate.
  - The temperature at which the vapor bubble disappears (for liquid-rich inclusions) or the liquid phase disappears (for vapor-rich inclusions) is the homogenization temperature ( $T_h$ ). This represents the minimum trapping temperature of the fluid.<sup>[2]</sup>

## Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify the composition of gases, daughter minerals, and polyatomic ions within individual fluid inclusions.

- **Instrumentation:** A confocal Raman microspectrometer is used to focus a laser beam on the inclusion of interest.
- **Analysis of Volatiles:** The gaseous phase of the inclusion is analyzed to identify species such as CO<sub>2</sub>, CH<sub>4</sub>, N<sub>2</sub>, and H<sub>2</sub>S.<sup>[6]</sup> The relative peak areas can be used to determine the molar proportions of the gases.
- **Identification of Daughter Minerals:** Solid phases (daughter minerals) that have precipitated from the trapped fluid upon cooling can be identified by their characteristic Raman spectra. This can provide direct evidence of the dissolved components in the ore-forming fluid.

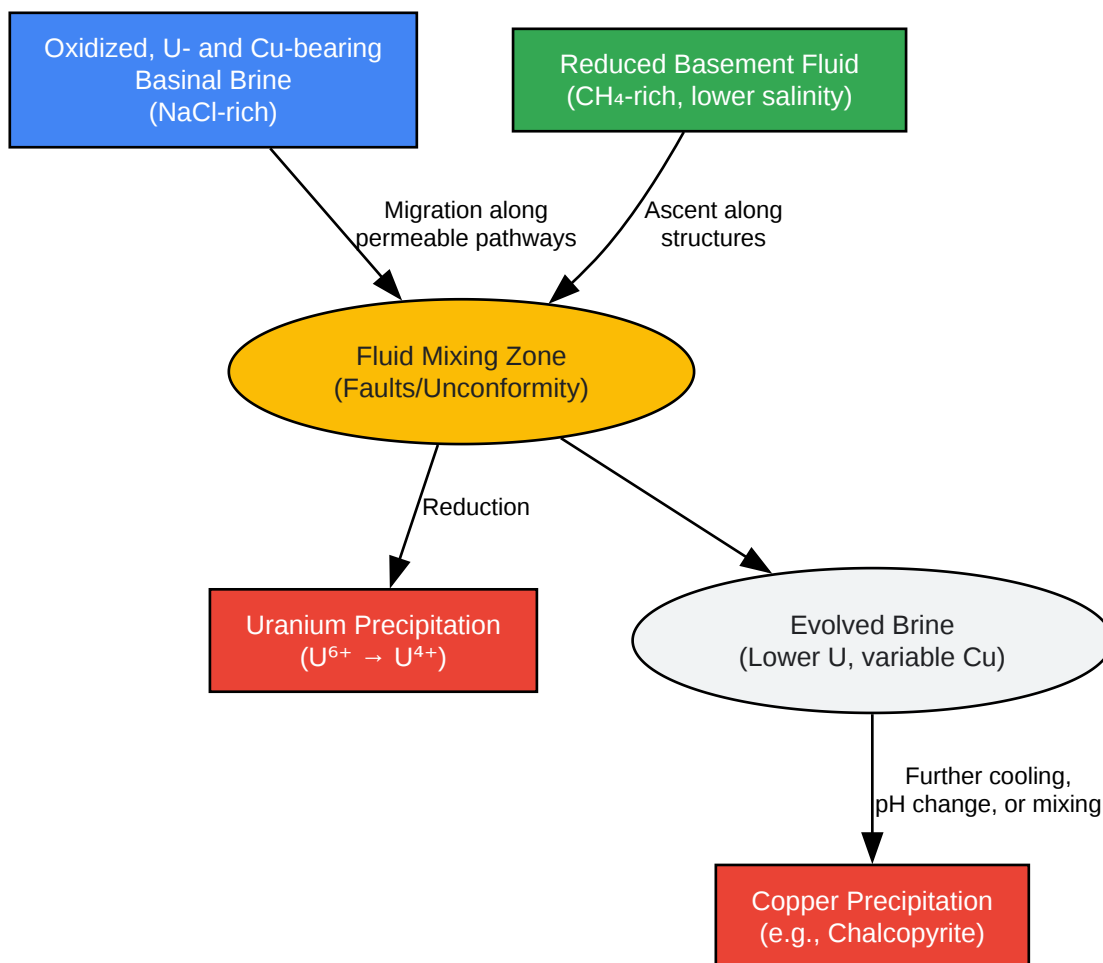
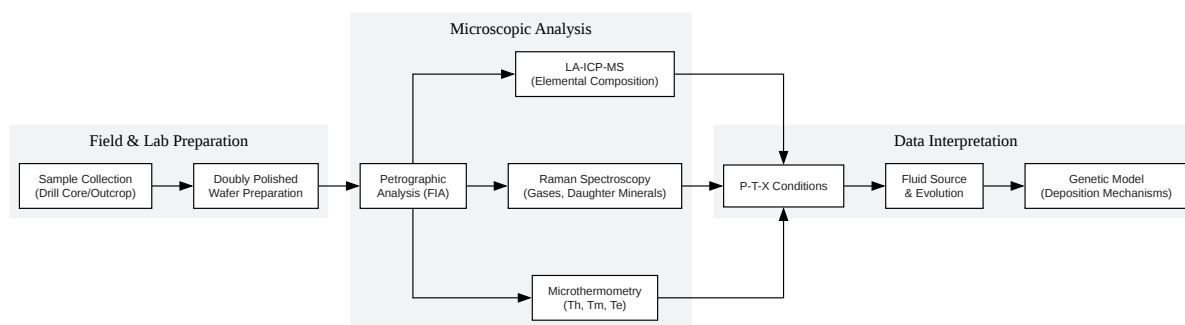
## Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful microanalytical technique used to determine the elemental composition of individual fluid inclusions, providing crucial information on the concentrations of metals and other trace elements.

- **Instrumentation:** The system consists of a laser ablation system coupled to an inductively coupled plasma-mass spectrometer.
- **Ablation Procedure:** A focused laser beam is used to ablate a single fluid inclusion. The ablated material is then transported by a carrier gas (e.g., helium) into the ICP-MS for analysis.
- **Quantification:** The concentrations of elements are typically quantified using an internal standard (e.g., Na, determined from microthermometry) and external calibration with a standard of known composition (e.g., NIST SRM 610 glass).
- **Challenges:** Contamination of the sample surface and from the analytical setup can be a significant issue, requiring meticulous cleaning protocols and background monitoring.<sup>[1][10]</sup>

## Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of fluid inclusions in Cu-U ore systems.







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